

An In-Depth Technical Guide to Fluoroethylnormemantine (FENM)

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Compound of Interest		
Compound Name:	Fluoroethylnormemantine	
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Abstract

Fluoroethylnormemantine (FENM) is a novel, synthetic derivative of memantine and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Exhibiting a promising neuroprotective profile, FENM is under investigation for its therapeutic potential in neurodegenerative and psychiatric disorders, including Alzheimer's disease and stress-related conditions. This technical guide provides a comprehensive overview of FENM, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and a detailed summary of key preclinical findings. The information is presented to support further research and development of this compound.

Chemical and Physical Properties

FENM, also known as (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine, is a structural analog of memantine. The introduction of a fluoroethyl group at the normemantine core modifies its physicochemical and pharmacological properties.

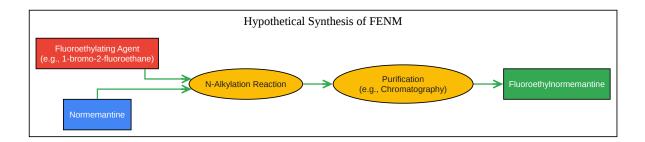


Property	Value	Reference
IUPAC Name	(1s,3r,5R,7S)-3-(2- fluoroethyl)adamantan-1- amine hydrochloride	[1]
CAS Number	1639210-25-5 (HCl salt)	[1]
Chemical Formula	C12H21CIFN	[1]
Molecular Weight	233.76 g/mol	[1]
Appearance	Pale yellow oil (free base)	[1]

Synthesis

While a detailed, step-by-step protocol for the synthesis of **Fluoroethylnormemantine** is not publicly available in the reviewed literature, a patent describes the synthesis of related compounds. The general approach involves the fluoroethylation of a normemantine precursor. A plausible synthetic route, based on the synthesis of similar memantine analogs, would likely involve the reaction of normemantine with a fluoroethylating agent.

Hypothetical Synthesis Workflow:



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A potential synthetic workflow for FENM.



**3. Mechanism of Action

FENM is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel pore.[2] This mechanism is similar to that of its parent compound, memantine. By binding to the open channel, FENM blocks the influx of Ca²⁺ ions, which, in excess, can lead to excitotoxicity and neuronal cell death.

NMDA Receptor Binding

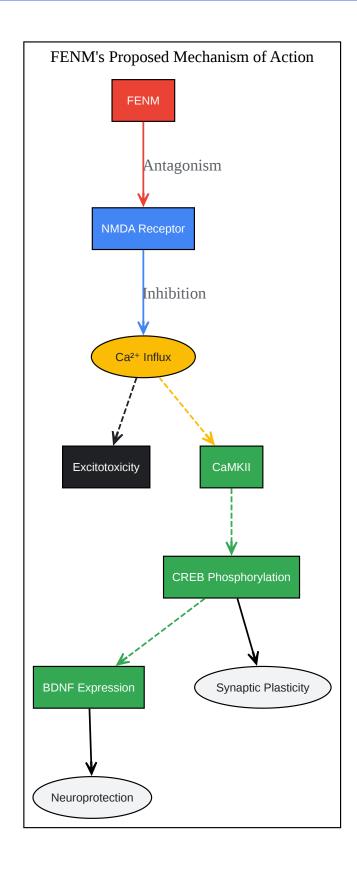
Parameter	Value	Brain Region	Method	Reference
Ki	3.5 x 10 ⁻⁶ M	Rat brain homogenate	Radioligand binding assay	[3]
IC50	Comparable to memantine (10 ⁻⁶ M)	Not specified	Inhibition of MK- 801 binding	[1]

Downstream Signaling Pathways

As an NMDA receptor antagonist, FENM is expected to modulate several downstream signaling pathways implicated in synaptic plasticity, cell survival, and neuroinflammation. While specific studies on FENM's direct impact on these pathways are emerging, its mechanism suggests a potential influence on the following:

- Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): By reducing Ca²⁺ influx, FENM may modulate the activity of CaMKII, a key player in synaptic plasticity.
- cAMP Response Element-Binding Protein (CREB): NMDA receptor activation is linked to the
 phosphorylation and activation of CREB, a transcription factor crucial for neuronal survival
 and memory formation.[4] FENM's antagonistic action may influence this pathway.
- Brain-Derived Neurotrophic Factor (BDNF): The expression of BDNF, a neurotrophin vital for neuronal health and synaptic function, can be regulated by NMDA receptor activity.[5]





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Proposed signaling pathway of FENM.



Pharmacokinetics (ADME)

Preclinical studies have provided initial insights into the pharmacokinetic profile of FENM.

Parameter	Finding	Species	Reference
Absorption	Orally active.	Mice	[6]
Distribution	Crosses the blood- brain barrier. Brain-to- blood ratios vary from 5 (brain stem) to 8 (cortex), matching the distribution of the NMDA receptor GluN1 subunit.	Rats	[4][5]
Metabolism	Poorly metabolized in vivo with good plasma stability.	Not specified	[7]
Excretion	Expected to have a short half-life in mice (<2 hours), similar to memantine. The excretion of memantine is highly dependent on urine pH.	Mice	[7][8]

Preclinical Efficacy

FENM has demonstrated neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegenerative and psychiatric disorders.

In Vivo Studies in Mice

A summary of key in vivo studies is presented below:



Behavioral Test	Model	Doses (mg/kg)	Route	Key Findings	Reference
Contextual Fear Conditioning	Stress- induced maladaptive behavior	10, 20, 30	i.p.	Attenuated learned fear and protected against stress- induced behavioral despair.	[5][9][10]
Forced Swim Test	Stress- induced maladaptive behavior	10, 20, 30	i.p.	Reduced immobility time, indicating antidepressa nt-like effects.	[5][11]
Novel Object Recognition	Aβ ₂₅₋₃₅ - induced toxicity	0.1, 0.3	i.p.	Prevented deficits in recognition memory.	[12]
Morris Water Maze	APP/PS1 transgenic mice	1, 5 (in drinking water)	p.o.	Alleviated memory deficits.	[6]

Experimental Protocols

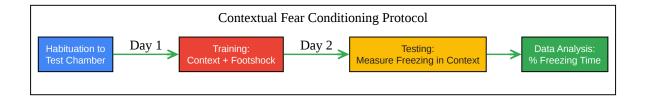
Detailed methodologies for key behavioral assays used in the preclinical evaluation of FENM are outlined below. These protocols are based on general procedures and should be adapted based on specific experimental needs.

Contextual Fear Conditioning

This test assesses fear-associated learning and memory.

Workflow:





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Workflow for Contextual Fear Conditioning.

Protocol:

- Habituation: Individually place mice in the conditioning chamber for a set period (e.g., 2-3 minutes) to acclimate.[13]
- Training: On the following day, place the mice back in the same chamber. After a baseline period, deliver a series of footshocks (e.g., 2 shocks, 0.7 mA, 2 seconds duration) at specific intervals.[13] FENM or vehicle is typically administered intraperitoneally (i.p.) 30 minutes before training.[5]
- Testing: 24 hours after training, return the mice to the conditioning chamber and record their behavior for a set period (e.g., 5 minutes) in the absence of the footshock.
- Data Analysis: The primary measure is "freezing" behavior (the complete absence of movement except for respiration). The percentage of time spent freezing is quantified.[14]

Forced Swim Test

This test is used to assess depressive-like behavior.

Protocol:

- Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[15]
- Procedure: Gently place the mouse into the water for a 6-minute session.[16] FENM or vehicle is administered i.p. prior to the test.



 Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.[16]

Novel Object Recognition Test

This test evaluates recognition memory.

Protocol:

- Habituation: Allow the mouse to explore an open-field arena (e.g., 40x40 cm) for a period (e.g., 5-10 minutes) on two consecutive days.[17]
- Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes). FENM or vehicle is administered i.p. before this phase.
- Testing (Choice) Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5-10 minutes).[17]
- Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.

Morris Water Maze

This test assesses spatial learning and memory.

Protocol:

- Apparatus: A large circular pool (e.g., 120 cm diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.[18]
- Acquisition Training: For several consecutive days, mice are given multiple trials per day to find the hidden platform from different starting locations. FENM is administered in the drinking water.[6]



- Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).
- Data Analysis: Key measures include the time taken to find the platform (escape latency)
 during training and the time spent in the target quadrant during the probe trial.[19]

Conclusion and Future Directions

Fluoroethylnormemantine (FENM) is a promising NMDA receptor antagonist with demonstrated neuroprotective and cognitive-enhancing properties in preclinical models. Its distinct pharmacological profile compared to its parent compound, memantine, warrants further investigation. Future research should focus on elucidating a detailed synthesis protocol, conducting comprehensive ADME studies in various species, and further exploring its downstream signaling effects to fully characterize its therapeutic potential for neurodegenerative and psychiatric disorders.

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